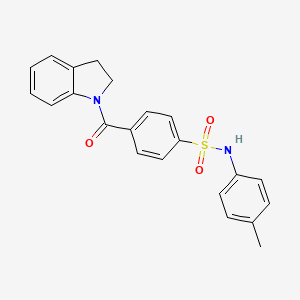
4-(Indoline-1-carbonyl)-N-(p-tolyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
WAY-606483 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-606483 has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of WAY-606483 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known that compounds with similar structures often interact with enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
WAY-606483 can be compared with other similar compounds based on its structural and functional properties. Some similar compounds include:
Compound A: Known for its antimicrobial properties.
Compound B: Studied for its anticancer effects.
Compound C: Used in the development of new materials.
Biological Activity
4-(Indoline-1-carbonyl)-N-(p-tolyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular metabolism. Sulfonamides generally function by obstructing the activity of enzymes such as carbonic anhydrase and elastase, leading to disrupted metabolic processes in target cells.
Target Enzymes
- Carbonic Anhydrase Inhibitors : These compounds can inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance.
- Elastase Inhibitors : By inhibiting elastase, these compounds may reduce tissue degradation and inflammation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 12.5 | Significant growth inhibition |
| HeLa (Cervical) | 10.3 | Induction of apoptosis |
| MCF-7 (Breast) | 8.7 | Cell cycle arrest in subG0 phase |
| DU-145 (Prostate) | 15.2 | Reduced viability |
The compound demonstrated varying degrees of cytotoxicity, with the lowest IC50 values indicating higher potency against breast and cervical cancer cells .
Mechanisms of Anticancer Action
The anticancer effects are mediated through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest, particularly in the subG0 phase, leading to apoptosis .
- Mitochondrial Membrane Depolarization : This effect is crucial for initiating intrinsic apoptotic pathways .
- Caspase Activation : Activation of caspases (caspase-8 and -9) has been observed, indicating both extrinsic and intrinsic pathways are involved in apoptosis induction .
The biochemical properties of this compound are still under investigation, but preliminary data suggest that it interacts with various biomolecules through binding interactions that alter enzyme functions and gene expression patterns.
Comparative Analysis
When compared with other benzenesulfonamide derivatives, this compound exhibits unique biological profiles due to its specific substituents. For example:
| Compound | Activity |
|---|---|
| N,N-dipropyl-4-(indoline-1-carbonyl)benzenesulfonamide | Similar anticancer activity but different potency |
| N-(p-tolyl)-4-(indoline-1-carbonyl)benzenesulfonamide | Exhibits varying degrees of biological activity |
These comparisons highlight the importance of structural modifications in influencing biological efficacy.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies : Evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects.
- Mechanistic Studies : Focused on understanding how this compound induces apoptosis through mitochondrial pathways and caspase activation.
Properties
Molecular Formula |
C22H20N2O3S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C22H20N2O3S/c1-16-6-10-19(11-7-16)23-28(26,27)20-12-8-18(9-13-20)22(25)24-15-14-17-4-2-3-5-21(17)24/h2-13,23H,14-15H2,1H3 |
InChI Key |
AUZXCBSJUBVRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















